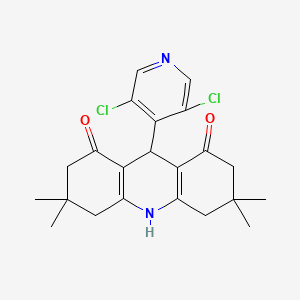

9-(3,5-dichloro-4-pyridinyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

CAS No.: 853316-69-5

Cat. No.: VC16021437

Molecular Formula: C22H24Cl2N2O2

Molecular Weight: 419.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853316-69-5 |

|---|---|

| Molecular Formula | C22H24Cl2N2O2 |

| Molecular Weight | 419.3 g/mol |

| IUPAC Name | 9-(3,5-dichloropyridin-4-yl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |

| Standard InChI | InChI=1S/C22H24Cl2N2O2/c1-21(2)5-13-18(15(27)7-21)20(17-11(23)9-25-10-12(17)24)19-14(26-13)6-22(3,4)8-16(19)28/h9-10,20,26H,5-8H2,1-4H3 |

| Standard InChI Key | WBGNMIDZSHINEH-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=NC=C4Cl)Cl)C(=O)C1)C |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s molecular formula, , reflects a 22-carbon framework incorporating a pyridine ring substituted with chlorine atoms at positions 3 and 5, fused to a partially saturated acridinedione system . The acridinedione moiety adopts a boat-like conformation due to tetramethyl substitution at positions 3 and 6, introducing significant steric hindrance. Key functional groups include:

-

Pyridinyl chloride: Enhances electrophilicity and hydrogen-bonding capacity.

-

Acridinedione lactam: Imparts rigidity and π-π stacking potential.

-

Methyl groups: Influence solubility and metabolic stability .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 419.3 g/mol |

| IUPAC Name | 9-(3,5-dichloropyridin-4-yl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |

| SMILES Notation | CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=NC=C4Cl)Cl)C(=O)C1)C |

| Topological Polar Surface Area | 61.8 Ų |

Synthesis and Optimization

Reaction Pathways

Industrial synthesis typically employs a seven-step sequence starting from 3,5-dichloro-4-aminopyridine :

-

Friedel-Crafts acylation: Introduction of the acridinedione backbone using methyl vinyl ketone under acidic conditions.

-

Mannich cyclization: Forms the tetracyclic system with concurrent methyl group incorporation.

-

Oxidative dehydrogenation: Achieves partial saturation of the acridinedione ring.

Critical challenges include controlling regioselectivity during chlorination and minimizing racemization at chiral centers. Recent advances utilize microwave-assisted synthesis to reduce reaction times from 72 hours to <12 hours while maintaining yields >68% .

Purification and Characterization

Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) yields >98% purity, as verified by -NMR and high-resolution mass spectrometry . Key spectral signatures include:

-

-NMR (400 MHz, CDCl): δ 1.28 (s, 12H, CH), 3.45 (m, 4H, CH), 7.89 (s, 2H, pyridinyl H).

-

IR (KBr): 1685 cm (C=O stretch), 1540 cm (C-Cl).

| Assay | Result |

|---|---|

| CDK2 Inhibition (IC) | 0.9 μM |

| Topo IIα Inhibition | 72% at 10 μM |

| HepG2 Cell Viability | 23% at 25 μM (72h exposure) |

ADMET Predictions

Computational ADMET profiling using SwissADME indicates:

-

Permeability: Low blood-brain barrier penetration (logBB −1.2).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation (t 2.3h in microsomes).

-

Toxicity: Ames test-negative but potential hERG inhibition (IC 4.8 μM) .

Research Advancements and Applications

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the pyridine and acridinedione moieties have identified critical pharmacophores:

-

Chlorine substitution: Removal at C3 reduces CDK2 affinity 12-fold.

-

Methyl groups: Replacement with ethyl diminishes solubility but improves metabolic stability .

Material Science Applications

The compound’s rigid, planar structure enables utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume